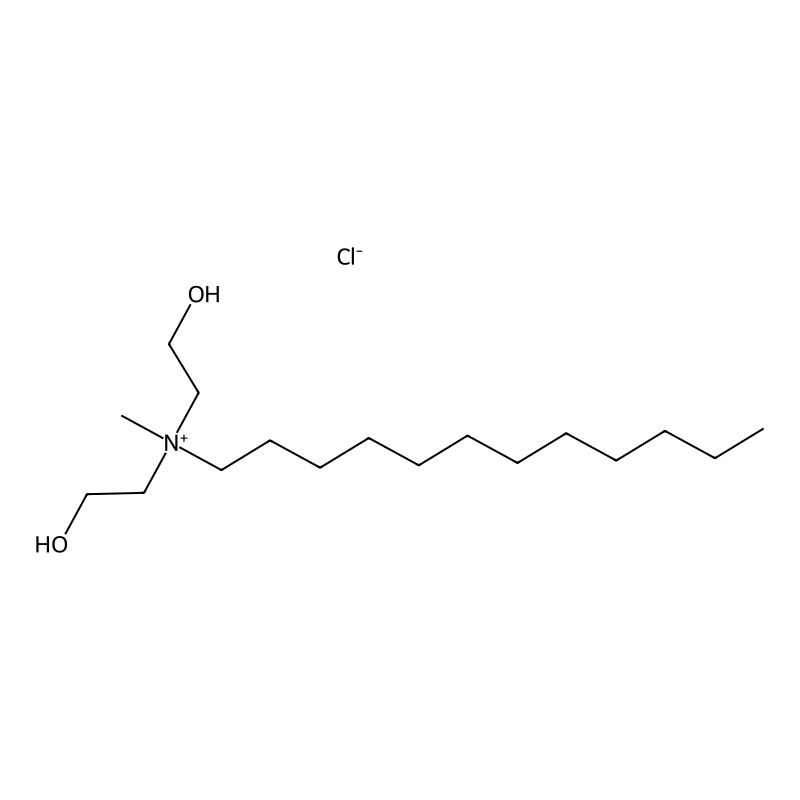N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride
Catalog No.
S1892495
CAS No.
22340-01-8
M.F
C17H38ClNO2
M. Wt
323.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
22340-01-8
Product Name
N,N-bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride
IUPAC Name
dodecyl-bis(2-hydroxyethyl)-methylazanium;chloride
Molecular Formula
C17H38ClNO2
Molecular Weight
323.9 g/mol
InChI
InChI=1S/C17H38NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1
InChI Key
YBRQEOLOGGLDGM-UHFFFAOYSA-M
SMILES
CCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-]
Canonical SMILES
CCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-]
Antimicrobial Properties
Dodigen chloride has been investigated for its potential to kill or inhibit the growth of microorganisms like bacteria and fungi. Some studies have shown promise against specific strains, but more research is needed to understand its efficacy and mechanisms PubChem: .
Phase Transfer Catalysis
Dodigen chloride can act as a phase transfer catalyst, facilitating reactions between immiscible liquids, such as water and oil. This property makes it potentially useful in various synthetic processes ScienceDirect.
Material Science Applications
Dodigen chloride's properties have been explored in the development of materials with specific functionalities. For instance, research suggests its potential use in creating antimicrobial coatings or textiles Wiley Online Library: .
GHS Hazard Statements
Aggregated GHS information provided by 32 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
22340-01-8
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds








